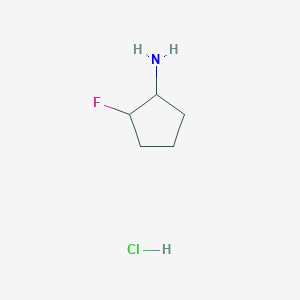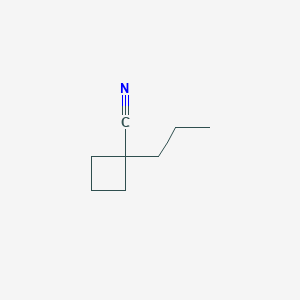
6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one has been studied extensively in scientific research due to its potential applications in medicinal chemistry and biochemistry. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. Furthermore, this compound has been used in a number of laboratory experiments and clinical trials for its potential therapeutic applications. For example, the compound has been tested in animal models of inflammation and cancer, and has been found to possess anti-inflammatory and anti-tumorigenic effects. Additionally, this compound has been studied for its potential use in the treatment of certain infectious diseases, such as HIV and malaria.
Mécanisme D'action
Target of Action
The primary targets of 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one are Taq polymerase and telomerase . These enzymes play crucial roles in DNA replication and cell division, making them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets by inhibiting their activity . It triggers caspase activation through a possible oxidative mechanism, leading to programmed cell death or apoptosis . Additionally, it down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects the ERK/MAPK pathway , which is involved in cell proliferation, differentiation, and survival . By inhibiting ERK2 and preventing its phosphorylation, the compound disrupts this pathway, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of Taq polymerase and telomerase, along with the disruption of the ERK/MAPK pathway, leads to the down-regulation of proteins essential for cell survival and proliferation . This results in the induction of apoptosis, thereby exerting a cytotoxic effect on the cells .
Avantages Et Limitations Des Expériences En Laboratoire
6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one has several advantages for use in laboratory experiments. For example, the compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, the compound is relatively non-toxic, which makes it suitable for use in animal models. Furthermore, the compound is relatively inexpensive, which makes it more affordable for use in research studies.
However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound has a relatively low solubility in water, which can limit its use in certain types of experiments. Additionally, the compound has a relatively short half-life in vivo, which can limit its potential applications in clinical trials.
Orientations Futures
The potential applications of 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one are still being explored. In the future, the compound could be studied further for its potential
Propriétés
IUPAC Name |
7,8,9-trimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-10-6-8-7-11(15)14-5-4-9(8)12(17-2)13(10)18-3/h6H,4-5,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOASJAGIOFJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCNC(=O)CC2=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



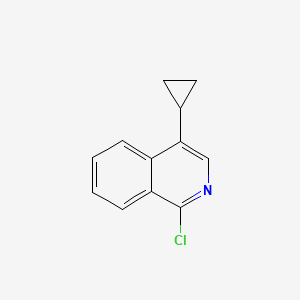
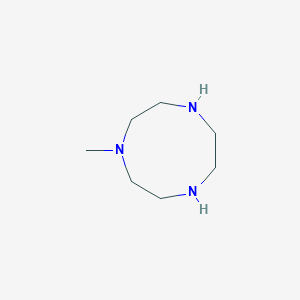
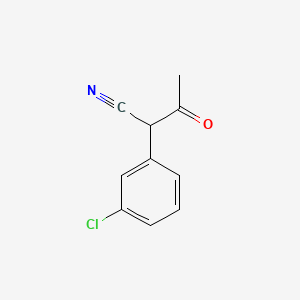


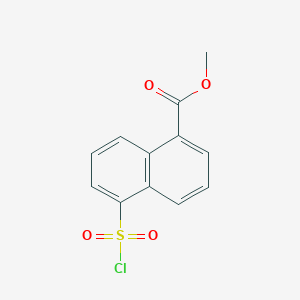
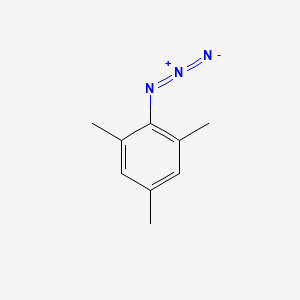
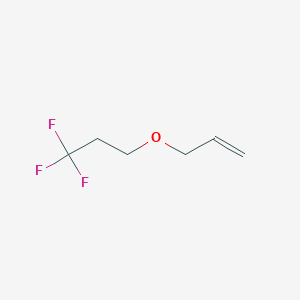

![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride](/img/structure/B3378379.png)
